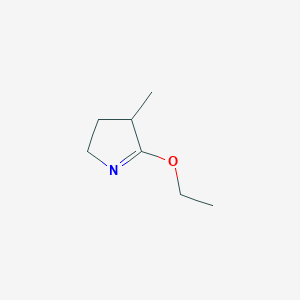

5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole

Description

5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole is a partially saturated pyrrole derivative characterized by a five-membered ring containing one nitrogen atom. The compound features an ethoxy group (-OCH₂CH₃) at position 5 and a methyl group (-CH₃) at position 4. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol.

Synthesis of such pyrrolidine derivatives typically involves multi-step reactions using reagents like NaBH₄, acetyl chloride, or ethylating agents under controlled conditions (e.g., ice-cooled or room-temperature reactions in solvents such as THF or dichloromethane) . Purification via silica gel column chromatography is common, yielding solid or oily products confirmed by ¹H-NMR .

Properties

CAS No. |

54520-85-3 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

5-ethoxy-4-methyl-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C7H13NO/c1-3-9-7-6(2)4-5-8-7/h6H,3-5H2,1-2H3 |

InChI Key |

RWIOYSCZMBAMQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NCCC1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole can be achieved through various synthetic routes. One common method involves the condensation of ethylamine with acetoacetanilide, followed by cyclization under acidic conditions . Another approach includes the use of palladium-catalyzed reactions, where allylic alcohols undergo monoallylation to form the desired pyrrole structure .

Industrial Production Methods

Industrial production of 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy and methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with various molecular targets and pathways. Its structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole and structurally analogous compounds:

Key Comparative Insights:

Aromatic substituents (e.g., 4-methoxyphenyl in CAS 480439-17-6) enhance lipophilicity, which could improve membrane permeability in drug design . Acetylated derivatives (e.g., 5-Acetyl-2-methylpyrrole) exhibit distinct reactivity, forming hydrazones and undergoing reductive transformations .

Biological and Pharmacological Potential: Methoxy and ethoxy analogs are intermediates in synthesizing enamine-type products, which are precursors for bioactive molecules . Complex derivatives (e.g., pyridazine-fused pyrroles in EP 4 374 877 A2) show pharmacological relevance, with trifluoro or bromo substituents enhancing binding affinity .

Physical Properties :

Q & A

Q. What are the standard synthetic routes for preparing 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole, and what key reaction parameters should be optimized?

Methodological Answer: The synthesis of dihydro-pyrrole derivatives typically involves ring-expansion or cyclization strategies. Key methods include:

- Ring expansion of aziridines : N-Vinyl substituted aziridines undergo sodium iodide-mediated ring expansion in acetonitrile under reflux to form dihydro-pyrrole scaffolds. Reaction temperature (80–100°C) and solvent polarity significantly influence yield and regioselectivity .

- Acid-catalyzed cyclization : Trichloroacetic acid promotes cyclization of tert-butyl carbamate intermediates in dichloromethane at room temperature, requiring precise control of acid concentration to avoid side reactions .

Key parameters to optimize : Temperature, catalyst loading, solvent choice, and reaction time. For example, prolonged heating in aziridine expansions may lead to decomposition, while insufficient acid in cyclization risks incomplete conversion.

Q. How should researchers characterize the purity and structural integrity of 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole?

Methodological Answer: A multi-technique approach is critical:

- NMR spectroscopy : H and C NMR resolve substituent positions and ring conformation. For example, ethyloxy groups show distinct triplet patterns in H NMR (δ ~1.2–1.4 ppm for CH, δ ~4.0–4.2 ppm for OCH) .

- LC-MS : Confirms molecular weight and purity. High-resolution MS can differentiate isobaric impurities, such as regioisomers with similar mass-to-charge ratios .

- X-ray crystallography : Resolves absolute stereochemistry and ring puckering, especially when substituents introduce chiral centers .

Q. What storage conditions are recommended to maintain the stability of 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole derivatives?

Methodological Answer: Stability depends on substituent reactivity and solvent compatibility:

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as dihydro-pyrroles are prone to ring-opening in acidic/basic conditions .

- Handling : Use anhydrous solvents (e.g., dried CHCl) during synthesis. For ethoxy-substituted derivatives, monitor for ether cleavage under prolonged storage .

Advanced Research Questions

Q. How can computational modeling be utilized to predict the electronic effects of substituents on the pyrrole ring?

Methodological Answer: Density Functional Theory (DFT) calculations guide substituent design:

- Electron-withdrawing/donating groups : Calculate frontier molecular orbitals (HOMO/LUMO) to assess how substituents (e.g., ethoxy, methyl) influence reactivity. For instance, electron-donating groups increase HOMO energy, enhancing electrophilic substitution susceptibility .

- Conformational analysis : Compare calculated and experimental H NMR coupling constants to validate ring puckering models. This approach resolves discrepancies between predicted and observed dihedral angles .

Q. What strategies are effective in resolving contradictions between spectroscopic data and crystallographic results for dihydro-pyrrole derivatives?

Methodological Answer: Contradictions often arise from dynamic equilibria or crystal packing effects:

- Dynamic NMR : Perform variable-temperature NMR to detect ring-flipping or rotameric equilibria that may obscure substituent assignments .

- Complementary techniques : Pair X-ray data with NOESY/ROESY NMR to correlate solid-state and solution-phase conformations. For example, crystallography may reveal a planar ring, while NMR shows dynamic puckering .

- Re-synthesis and re-analysis : Reproduce the synthesis to rule out batch-specific impurities. Use high-purity solvents to avoid crystallization artifacts .

Q. What mechanistic insights guide the optimization of ring-expansion reactions in dihydro-pyrrole synthesis?

Methodological Answer: Mechanistic studies reveal critical intermediates:

- Aziridine activation : Sodium iodide facilitates aziridine ring-opening via nucleophilic attack, forming a carbocation intermediate. Quenching with alcohols (e.g., ethanol) stabilizes the transition state, improving regioselectivity .

- Acid catalysis : Trichloroacetic acid protonates carbonyl groups, accelerating cyclization. Monitor reaction progress via TLC or in-situ IR to detect intermediate enolates, which may require quenching with mild bases (e.g., NaHCO) to prevent side reactions .

Q. How can researchers design analogs of 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole for structure-activity relationship (SAR) studies?

Methodological Answer: Focus on modular synthetic routes:

- Substituent variation : Replace the ethoxy group with fluorinated (e.g., 2,3-difluorophenyl) or heteroaromatic (e.g., pyrimidinyl) moieties to modulate lipophilicity and binding affinity. Patent data show improved bioactivity with halogenated substituents .

- Scaffold diversification : Introduce sp-hybridized carbons via alkylation or hydroxylation to enhance conformational rigidity. For example, 4a-methyl substitutions in pyrrolo-pyridazine hybrids improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.